molecular formula C18H44O5Si4 B12280151 Trimethylsilyl-L-(+)-rhamnose

Trimethylsilyl-L-(+)-rhamnose

Cat. No.: B12280151
M. Wt: 452.9 g/mol
InChI Key: QQOFWFOBJUGLLJ-UHFFFAOYSA-N
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Description

Contextual Significance of L-Rhamnose as a Deoxy Sugar in Glycoconjugate Research

L-rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar predominantly found in the glycoconjugates of bacteria, plants, and some viruses. nih.govportlandpress.com Unlike most sugars that exist in the D-form in nature, rhamnose is most commonly found as the L-enantiomer. researchgate.net Its presence is a hallmark of many bacterial cell walls, where it forms essential components of polysaccharides like lipopolysaccharides (LPS) and is crucial for cell viability and virulence. researchgate.netoup.com In plants, L-rhamnose is a key constituent of pectic polysaccharides such as rhamnogalacturonan-I, contributing to cell wall structure and flexibility. portlandpress.comoup.com

The biological significance of L-rhamnose is underscored by its absence in humans and other animals. portlandpress.comportlandpress.com This distinction makes the biosynthetic pathways of L-rhamnose in pathogenic bacteria an attractive target for the development of new antimicrobial agents. oup.combiomedres.us The study of rhamnose-containing glycoconjugates is therefore central to research in infectious diseases and vaccine development. nih.gov

Table 1: Occurrence of L-Rhamnose in Nature

KingdomExamples of L-Rhamnose Containing StructuresBiological Role
BacteriaLipopolysaccharides (LPS), Cell Wall Polysaccharides, Capsular PolysaccharidesVirulence, Structural Integrity, Antigenicity researchgate.netoup.comcreative-biolabs.comnih.gov
PlantsPectic Polysaccharides (Rhamnogalacturonan-I), Flavonoid GlycosidesCell Wall Structure, Plant Development portlandpress.comoup.com
VirusesCapsid Glycoproteins (in some large DNA viruses)Viral Structure, Antigenicity asm.org

Strategic Role of Trimethylsilyl (B98337) (TMS) Groups in Carbohydrate Synthesis and Analysis

The hydroxyl groups of carbohydrates make them non-volatile, posing a challenge for analytical methods like gas chromatography (GC). masonaco.org The introduction of trimethylsilyl (TMS) groups, a process known as trimethylsilylation, is a cornerstone of carbohydrate analysis. wikipedia.org This derivatization replaces the active hydrogens of the hydroxyl groups with TMS groups, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC-MS analysis. masonaco.orgtcichemicals.com

In synthetic organic chemistry, TMS groups serve as effective temporary protecting groups for hydroxyl functions. wikipedia.org This protection strategy is vital in multi-step syntheses of complex oligosaccharides, preventing unwanted side reactions of the hydroxyl groups. wiley-vch.de The TMS group's relative ease of introduction and subsequent removal under specific conditions makes it a versatile tool for chemists. wikipedia.orgresearchgate.net Various reagents, such as trimethylsilyl chloride (TMSCl) and N,O-Bis(trimethylsilyl)acetamide (BSA), are commonly employed for trimethylsilylation. tcichemicals.com

Table 2: Common Reagents for Trimethylsilylation of Carbohydrates

ReagentAbbreviationCommon Applications
N,O-Bis(trimethylsilyl)acetamideBSADerivatization of sugars (often with a catalyst like TMCS), amino acids, and phenols for GC-MS. tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly effective for GC analysis, producing volatile by-products. tcichemicals.comddtjournal.com
TrimethylchlorosilaneTMCSOften used as a catalyst with other silylating agents like BSA and HMDS. tcichemicals.comddtjournal.com
Hexamethyldisilazane (B44280)HMDSA common reagent for the silylation of carbohydrates. ddtjournal.com
N-TrimethylsilylimidazoleTMSIEffective for silylating hydroxyl groups.

Overview of Research Trajectories for Trimethylsilyl-L-(+)-rhamnose

Research involving this compound and related derivatized sugars primarily follows analytical and synthetic trajectories. Analytically, the focus is on developing and refining methods for the detection and quantification of L-rhamnose in complex biological samples. The use of GC-MS with trimethylsilylated derivatives allows for the precise identification of monosaccharide composition in glycoconjugates. creative-biolabs.comuga.edu This is crucial for structural elucidation and for understanding the metabolic pathways of rhamnose-containing compounds.

Synthetically, this compound serves as a key intermediate in the chemical synthesis of complex oligosaccharides and glycoconjugates. scialert.netthieme-connect.com The strategic use of TMS and other protecting groups enables chemists to control the regioselectivity of glycosylation reactions, leading to the construction of specific and biologically relevant glycan structures. beilstein-journals.org For instance, the synthesis of fragments of bacterial O-antigens containing L-rhamnose is a significant area of research for the development of synthetic vaccines. researchgate.net Furthermore, the synthesis of modified rhamnose derivatives, such as fluorinated versions for PET imaging, highlights the expanding applications of these synthetic strategies in biomedical research. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H44O5Si4

Molecular Weight

452.9 g/mol

IUPAC Name

trimethyl-[2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane

InChI

InChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3

InChI Key

QQOFWFOBJUGLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for Trimethylsilyl L + Rhamnose and Its Derivatives

Global Per-O-Trimethylsilylation of L-Rhamnose

Per-O-trimethylsilylation involves the exhaustive protection of all hydroxyl groups of L-rhamnose with trimethylsilyl (B98337) groups. This process renders the sugar soluble in nonpolar organic solvents and provides a versatile starting material for further transformations.

Reagents and Reaction Conditions for Exhaustive Silylation

The complete silylation of L-rhamnose is typically achieved using a silylating agent in the presence of a catalyst or a base. Common reagents include chlorotrimethylsilane (B32843) (TMSCl) and hexamethyldisilazane (B44280) (HMDS). ncsu.edugoogle.com

A frequently employed method involves the use of a mixture of hexamethyldisilazane and chlorotrimethylsilane in pyridine (B92270). ncsu.eduuu.nl Pyridine acts as both a solvent and a catalyst, facilitating the reaction. Another effective system for trimethylsilylation utilizes hexamethyldisilazane (HMDS) catalyzed by in situ generated iodine from systems like Oxone®/KI or CAN/KI in wet dichloromethane (B109758) at room temperature. ias.ac.in This method is noted for its efficiency and clean reaction profiles. ias.ac.in

Table 1: Reagents for Per-O-Trimethylsilylation of L-Rhamnose

Silylating Agent Catalyst/Base Solvent Notes
Hexamethyldisilazane (HMDS) & Chlorotrimethylsilane (TMSCl) Pyridine Pyridine A classic and effective method. ncsu.eduuu.nl
Hexamethyldisilazane (HMDS) In situ generated I₂ (from Oxone®/KI or CAN/KI) Dichloromethane (wet) Rapid and efficient at room temperature. ias.ac.in
Hexamethyldisilazane (HMDS) Immobilized catalysts (e.g., metal triflates on silica) Solvent-free Environmentally friendly approach. google.com

Optimization of Solvents and Catalytic Systems in Trimethylsilylation

The choice of solvent and catalyst significantly influences the efficiency and outcome of the trimethylsilylation reaction. While pyridine is a traditional solvent, concerns over its environmental impact have led to the exploration of greener alternatives. google.com Dichloromethane has been shown to be an effective solvent, particularly when used with in situ generated iodine as a catalyst. ias.ac.in

Recent advancements have focused on the development of solvent-free conditions using immobilized catalysts. google.com For instance, activating hexamethyldisilane (B74624) with a solid-supported catalyst, such as a transition metal triflate on silica (B1680970) gel, allows for the efficient trimethylsilylation of saccharides without the need for a solvent. google.com This approach not only simplifies the work-up procedure but also aligns with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. google.com

Regioselective Introduction and Manipulation of Silyl (B83357) Protecting Groups in L-Rhamnose Scaffolds

For the synthesis of complex oligosaccharides, the regioselective protection of specific hydroxyl groups is crucial. This allows for the controlled elaboration of the carbohydrate scaffold.

Selective Trimethylsilylation of Specific Hydroxyls

Achieving regioselective silylation of L-rhamnose can be challenging due to the similar reactivity of its secondary hydroxyl groups. researchgate.net However, various strategies have been developed to direct the silylation to a specific position. One approach involves the use of organotin reagents, which can activate a particular hydroxyl group towards acylation or silylation.

For instance, a one-pot silylation and acetylation method has been developed to form partially acetylated sugars via a per-O-trimethylsilylated intermediate. rsc.org While not a direct selective silylation, this method highlights the manipulation of silylated intermediates to achieve regioselectivity.

Orthogonal Protection Strategies Employing Various Silyl Ethers

Orthogonal protection strategies are essential for the stepwise synthesis of complex glycans. researchgate.net This involves the use of different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent modification of specific hydroxyls. Silyl ethers with varying steric bulk and electronic properties, such as tert-butyldimethylsilyl (TBDMS) and other bulky silyl groups, are frequently employed in these strategies. researchgate.netgoogle.com

For example, in the synthesis of L-quinovose from L-rhamnose, a regioselective silylation of a diol intermediate at the O-4 position was achieved using TBDMSCl and imidazole (B134444) in DMF, affording the 4-O-TBDMS derivative as the major product. google.com This selective protection allowed for the subsequent transformation of the C-2 hydroxyl group. The use of different silyl ethers provides a spectrum of chemical stability, enabling chemists to tailor the protection scheme to the specific synthetic target. ucl.ac.uk

Table 2: Examples of Regioselective Silylation in L-Rhamnose Derivatives

Silylating Agent Reagents Major Product Reference
Tert-Butyldimethylsilyl chloride (TBDMSCl) Imidazole, DMF 4-O-TBDMS derivative google.com

Preparation of Activated Trimethylsilyl-L-(+)-rhamnose Glycosyl Donors

Per-O-trimethylsilylated rhamnose can serve as a precursor to activated glycosyl donors, which are reactive species used in glycosylation reactions to form glycosidic bonds. A common strategy involves the conversion of the silylated sugar into a glycosyl halide or another suitable leaving group at the anomeric center.

For example, a fully acetylated L-rhamnose can be converted to a rhamnosyl bromide. ucl.ac.uk While this example uses acetyl protecting groups, a similar transformation could be envisioned starting from a per-silylated rhamnose. The resulting activated donor can then be coupled with a glycosyl acceptor. Another approach involves the in-situ generation of glycosyl donors. For instance, the use of trimethylsilyl bromide (Me₃SiBr) in conjunction with other reagents can activate a hemiacetal sugar derivative for glycosylation. acs.org

Furthermore, thioglycosides, which can be prepared from protected sugars, are versatile glycosyl donors. nih.govdtu.dk These can be activated under various conditions to promote glycosylation. The trimethylsilyl groups on the remaining hydroxyls would serve as protecting groups during this coupling reaction. The development of efficient methods for the preparation of activated this compound glycosyl donors is crucial for the synthesis of rhamnosylated natural products and glycoconjugates. nih.gov

Synthesis of Silylated Rhamnose Iodides

The generation of glycosyl iodides, particularly α-glycosyl iodides, provides a pathway to stereoselective β-glycosylation through an SN2-type reaction mechanism. A highly selective method for synthesizing β-rhamnosides from glycosyl hemiacetals involves a one-pot chlorination, iodination, and glycosylation sequence. rsc.orgrsc.org This protocol avoids the need for conformationally rigid donors or special directing groups. rsc.orgrsc.org

The process begins with the conversion of a glycosyl hemiacetal to a glycosyl chloride using oxalyl chloride and a phosphine (B1218219) oxide catalyst. rsc.org This intermediate is then subjected to a halide exchange with lithium iodide (LiI), which also serves as a key promoter for the subsequent glycosylation. rsc.orgrsc.org The in situ generated α-glycosyl iodide is highly reactive and undergoes nucleophilic substitution by an acceptor alcohol. The high β-selectivity observed in these reactions is attributed to the SN2-type displacement of the iodide from the α-face. rsc.org

Researchers have demonstrated that this method is effective for armed rhamnosyl donors protected with silyl ethers. For instance, silyl-protected rhamnosyl donors have been shown to produce excellent yields and high β-selectivity when reacted with a range of glycosyl acceptors. rsc.orgrsc.org The reaction tolerates various functional groups, including those found in thioglycosides and acceptors with azido (B1232118) groups, highlighting its utility in the synthesis of complex molecules. rsc.org The presence of LiI is critical not only for the formation of the iodide intermediate but also for achieving high β-selectivity during the glycosylation step. rsc.org

Table 1: β-Rhamnosylation via in situ generated Rhamnosyl Iodide A summary of representative reactions showing the high β-selectivity achieved using the one-pot chlorination-iodination-glycosylation protocol with silyl-protected rhamnose donors.

DonorAcceptorYield (%)Selectivity (β:α)Reference
2,3,4-Tri-O-benzyl-L-rhamnoseMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside91>20:1 rsc.org
2,3,4-Tri-O-TIPS-L-rhamnoseMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside90>20:1 rsc.org
2,3,4-Tri-O-TBS-L-rhamnoseMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside89>20:1 rsc.org

Generation of Trimethylsilyl-Protected Trichloroacetimidate (B1259523) Donors

Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors widely used in oligosaccharide synthesis. The synthesis of a trimethylsilyl-protected rhamnosyl trichloroacetimidate involves the reaction of the corresponding rhamnopyranose hemiacetal with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride or potassium carbonate.

The reactivity and stereoselectivity of these donors are influenced by the protecting groups on the sugar ring. beilstein-journals.org For instance, the glycosylation of an acceptor with a fucose-derived trichloroacetimidate donor bearing triethylsilyl (TES) groups was successfully performed using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst at low temperatures. beilstein-journals.org This approach yielded the desired disaccharide with good α-selectivity. beilstein-journals.org

In another example, a 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate was used as a donor to synthesize rhamnoside saponins. uqac.ca The glycosylation reaction with a triterpenoid (B12794562) acceptor, promoted by TMSOTf, proceeded with complete α-selectivity, a result attributed to the neighboring group participation of the C-2 benzoyl group. uqac.ca While this example uses benzoyl rather than silyl groups for directing stereochemistry, the underlying principle of using trichloroacetimidate donors is central. The general method for forming the trichloroacetimidate donor itself from a silylated rhamnose precursor follows established protocols. mdpi.comchemrxiv.org

Table 2: Glycosylation using Rhamnosyl Trichloroacetimidate Donors Illustrative examples of glycosylation reactions employing rhamnosyl trichloroacetimidate donors, highlighting the reaction conditions and stereochemical outcomes.

DonorAcceptorPromoterYield (%)StereochemistryReference
2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidateBetulinic acid derivativeTMSOTf76α uqac.ca
2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidateMonorhamnoside derivativeTMSOTf72α uqac.ca

Design and Application of Silylated Thioglycoside Donors

Thioglycosides are stable and widely used glycosyl donors that can be activated under various conditions. The reactivity of thioglycoside donors can be significantly enhanced by the strategic use of bulky silyl protecting groups, a concept known as "conformational arming". nih.gov

Research has shown that protecting the hydroxyl groups at the C-2, C-3, and C-4 positions of a thioglycoside with bulky tert-butyldimethylsilyl (TBS) groups leads to donors with superior reactivity compared to their benzylated counterparts. nih.gov This enhanced reactivity stems from a conformational change induced by the bulky silyl groups. While benzylated sugars typically adopt a conformation where the ring substituents are equatorial (4C1 chair), the sterically demanding silyl groups force the sugar ring into a conformation where the silyloxy groups occupy axial positions. nih.gov This axially-rich conformation leads to more favorable charge-dipole interactions in the transition state of the glycosylation reaction, thus lowering the activation energy and "arming" the donor. nih.gov

This principle has been applied to create "super armed" rhamnosyl donors that can effectively glycosylate even armed acceptors, enabling the synthesis of complex disaccharides in good to excellent yields. nih.gov The choice of silyl group is crucial, as its bulkiness directly influences the conformational equilibrium and, consequently, the donor's reactivity and stereoselectivity. beilstein-journals.org

Table 3: Glycosylation using Silylated Thioglycoside Donors Data showcasing the enhanced reactivity of silylated thioglycoside donors due to conformational arming.

DonorAcceptorYield (%)Reference
Phenyl 2,3,4-tri-O-TBS-α-L-rhamnopyranosidePhenyl 2,3,4-tri-O-benzyl-β-D-thioglucoside85 nih.gov
Phenyl 2,3,4-tri-O-TBS-α-D-mannopyranosidePhenyl 2,3,6-tri-O-benzyl-β-D-thioglucoside91 nih.gov

Glycosylation Reactions Involving Trimethylsilyl L + Rhamnose Building Blocks

Catalyst Systems for Trimethylsilyl-L-(+)-rhamnose Glycosylations

The activation of the trimethylsilyl (B98337) group at the anomeric position is key to initiating the glycosylation reaction. This is typically achieved using a Lewis acid promoter.

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and widely used Lewis acid catalyst in carbohydrate chemistry for activating glycosyl donors, including silylated derivatives. nih.govnih.govchemicalbook.com Its high reactivity allows for glycosylation reactions to proceed under mild conditions and often with high yields.

In the context of glycosylation with this compound, TMSOTf would act as the promoter to activate the anomeric silyloxy group, generating a highly reactive oxocarbenium ion intermediate or facilitating a direct displacement reaction. The concentration of TMSOTf can be catalytic, and it has been shown to accelerate traditional glycosylation methods like the Koenigs-Knorr reaction. nih.govnih.gov

The stereochemical outcome of TMSOTf-promoted glycosylations is highly dependent on the other factors discussed, namely the protecting groups on the rhamnose donor. For instance, in the presence of non-participating groups, TMSOTf activation is likely to lead to the α-rhamnoside. Conversely, with carefully designed donors featuring bulky silyl (B83357) groups or other directing groups, TMSOTf can be used to promote the formation of the challenging β-rhamnosides. nih.govjst.go.jp Hung and co-workers have established elegant regioselective one-pot protection strategies for various sugars using TMSOTf as a single catalyst to access selectively protected glycosyl donors and acceptors for one-pot glycosylation. researchgate.net

TMSOTf-Catalyzed Glycosylation of a Benzoylated Glycosyl Bromide (Illustrative Example)
AcceptorAg2O (equiv)TMSOTf (equiv)Time (min)Yield (%)
Partially benzylated secondary 2-OH1.50.11098
3-OH acceptor3.00.251099
4-OH acceptor3.00.251099

Data adapted from a study on TMSOTf-catalyzed Koenigs-Knorr reactions, demonstrating the efficiency of the catalyst system. nih.gov

N-Iodosuccinimide (NIS) in Conjunction with TMSOTf

The combination of N-Iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a potent promoter system for the activation of thioglycosides, including trimethylsilyl-protected rhamnosyl thioglycosides. researchgate.net This method is widely employed for the formation of glycosidic bonds under mild conditions. nih.gov

The proposed mechanism involves the activation of the sulfur atom of the thioglycoside by an iodonium ion, which is generated in situ from NIS and TMSOTf. This activation facilitates the departure of the thiophenyl group, leading to the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack by a glycosyl acceptor (an alcohol or another sugar molecule) to form the desired glycosidic linkage.

The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the rhamnose donor, the reactivity of the glycosyl acceptor, and the reaction conditions. For instance, the presence of a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the rhamnose donor typically leads to the formation of a 1,2-trans-glycosidic bond through anchimeric assistance. In the absence of a participating group, the stereoselectivity can be controlled by other factors such as the solvent and temperature.

This NIS/TMSOTf-promoted glycosylation has been successfully applied in the synthesis of various oligosaccharides and glycoconjugates. researchgate.net Its reliability and efficiency make it a cornerstone in modern carbohydrate synthesis. A notable application is in automated solution-phase synthesis, where NIS/TMSOTf activation of thioglycosides has been demonstrated for the preparation of rhamnan fragments.

A summary of representative NIS/TMSOTf-promoted glycosylations is presented in the table below.

Glycosyl DonorGlycosyl AcceptorPromoter SystemProductYield (%)Reference
Glycosyl ortho-hexynylbenzoatesVarious alcohols and nucleosidesNIS/TMSOTfO- and N-glycosidesGood to Excellent nih.gov
Shelf-stable 3-phenyl-4-pentenoate glycosylAlcohols and C-nucleophilesNIS/TMSOTfO- and C-glycosidesGood to Excellent researchgate.net

Palladium-Catalyzed Glycosylation Mechanisms with Glycosyl Chlorides

Palladium catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds, and its application has been extended to glycosylation reactions. dntb.gov.ua In this context, palladium complexes can act as Lewis acids to activate glycosyl chlorides, including those derived from protected rhamnose, for the formation of O- and N-glycosides. researchgate.netbohrium.com This method offers an alternative to traditional promoter systems and is valued for its operational simplicity and broad substrate scope. researchgate.net

The mechanism of palladium-catalyzed glycosylation with glycosyl chlorides generally involves the coordination of the palladium(II) complex to the chlorine atom of the glycosyl chloride. This coordination weakens the anomeric C-Cl bond and facilitates its cleavage, leading to the formation of a glycosyl oxocarbenium ion intermediate. This reactive intermediate is then trapped by a nucleophilic acceptor to furnish the corresponding glycoside.

Recent studies have also explored palladium-catalyzed C-H glycosylation, a process that allows for the direct coupling of a glycosyl donor with a C-H bond of an arene or heteroarene. researchgate.netsemanticscholar.org This strategy provides a highly efficient and atom-economical route to C-aryl glycosides. The mechanism of this transformation involves the formation of a palladacycle intermediate via C-H activation, which then reacts with the glycosyl chloride.

The scope of palladium-catalyzed glycosylation is extensive, tolerating a wide range of functional groups on both the glycosyl donor and the acceptor. This versatility has been demonstrated in the synthesis of various glycosides, including those containing rhamnose. semanticscholar.org

Below is a table summarizing key aspects of palladium-catalyzed glycosylation.

CatalystGlycosyl DonorAcceptor TypeGlycosidic Bond FormedKey FeatureReference
Pd(II) complexGlycosyl ChlorideAlcohols, AminesO- and N-glycosidesLewis acid catalysis researchgate.netbohrium.com
Palladium catalystGlycosyl ChlorideArenes, HeteroarenesC-aryl glycosidesC-H activation researchgate.netsemanticscholar.org

Microwave-Assisted Glycosylation Enhancements

Microwave irradiation has become an increasingly popular technology in organic synthesis due to its ability to dramatically reduce reaction times, improve yields, and enhance selectivity. mdpi.comgriffith.edu.au In the realm of carbohydrate chemistry, microwave-assisted glycosylation has proven to be a valuable tool for the rapid and efficient synthesis of oligosaccharides and glycoconjugates. researchgate.net

The "microwave effect" in glycosylation is primarily attributed to rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates compared to conventional heating methods. nih.gov This is particularly beneficial for glycosylation reactions that are sluggish at ambient temperatures. Microwave irradiation can be applied to various glycosylation protocols, including those employing acid catalysts, such as Fischer glycosylations, and those using activated glycosyl donors. griffith.edu.aunih.gov

For instance, microwave-assisted glycosylation has been successfully employed in the synthesis of O-linked glycosylamino acids, which are important building blocks for glycopeptides. researchgate.net The use of microwave irradiation in conjunction with environmentally benign catalysts like iron(III) chloride has been shown to afford the desired beta-glycosides in short reaction times and moderate yields.

Furthermore, microwave technology has been integrated into automated glycan assembly, enabling faster and more efficient synthesis of complex carbohydrates. The ability to rapidly heat and cool the reaction vessel allows for precise control over the glycosylation process.

The table below highlights the advantages of microwave-assisted glycosylation.

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeKey AdvantageReference
Fischer GlycosylationHoursMinutesDrastic reduction in reaction time griffith.edu.au
O-linked Glycosylamino Acid SynthesisN/AShort reaction timesEfficiency and speed researchgate.net
Neutral GlycosylationN/AMinutesReagent-free conditions mdpi.com

Synthetic Utility in Complex Oligosaccharide and Glycoconjugate Assembly

Protected rhamnose building blocks, including this compound, are indispensable for the synthesis of complex oligosaccharides and glycoconjugates that play crucial roles in various biological processes. nih.gov The strategic use of these building blocks allows for the construction of intricate carbohydrate structures with high precision and control over stereochemistry.

Linear and Branched Oligosaccharide Synthesis

The synthesis of both linear and branched oligosaccharides relies heavily on the use of well-defined monosaccharide building blocks with a carefully orchestrated protecting group strategy. nih.gov Trimethylsilyl and other silyl protecting groups, such as tert-butyldimethylsilyl (TBS), are frequently employed due to their stability under various reaction conditions and their selective removal. nih.gov

In the assembly of linear oligosaccharides, a glycosyl donor, such as a trimethylsilyl-protected rhamnose derivative, is coupled with a glycosyl acceptor that has a single free hydroxyl group. The resulting disaccharide can then be further elaborated by selective deprotection and subsequent glycosylation.

The synthesis of branched oligosaccharides presents a greater challenge, requiring building blocks with multiple, orthogonally protected hydroxyl groups. nih.govchemrxiv.org This allows for the sequential or convergent introduction of different sugar units at specific positions. For example, a rhamnose building block with different protecting groups at the C-2, C-3, and C-4 positions can be used to construct a branched trisaccharide by selectively deprotecting one position at a time for glycosylation. The synthesis of complex structures like rhamnogalacturonan I fragments exemplifies the need for such sophisticated building blocks. nih.govfu-berlin.de

The table below provides examples of protecting groups used in the synthesis of complex oligosaccharides containing rhamnose.

Protecting GroupPosition on RhamnoseRole in SynthesisReference
Trimethylsilyl (TMS)Multiple OH groupsGeneral protection jst.go.jp
tert-Butyldimethylsilyl (TBS)Specific OH groupsOrthogonal protection for branched synthesis nih.gov
Benzyl (Bn)Specific OH groupsStable protecting group for multi-step synthesis nih.gov
Acetyl (Ac)C-2 OH groupParticipating group for 1,2-trans glycosylation nih.gov

Preparation of Rhamnose-Containing Glycolipids and Glycopeptides

Rhamnose is a key component of various biologically active glycoconjugates, including glycolipids and glycopeptides. nih.gov The synthesis of these molecules is essential for studying their biological functions and for developing new therapeutic agents.

Rhamnolipids are a class of glycolipids produced by bacteria that exhibit potent surfactant and antimicrobial properties. researchgate.nettaylorandfrancis.com Their synthesis involves the glycosylation of a lipid acceptor with a protected rhamnose donor. The choice of protecting groups on the rhamnose unit is critical to ensure compatibility with the lipid moiety and the reaction conditions.

Glycopeptides containing rhamnose are also of significant interest, as protein glycosylation is a crucial post-translational modification that modulates protein function. The synthesis of rhamnosylated peptides often involves the preparation of a glycosylated amino acid building block, which is then incorporated into the peptide chain using solid-phase peptide synthesis.

The enzymatic synthesis of rhamnose-containing chemicals is also an area of active research, offering an alternative to purely chemical methods. semanticscholar.org

Convergent and One-Pot Glycosylation Strategies

To improve the efficiency of complex oligosaccharide synthesis, convergent and one-pot glycosylation strategies have been developed. frontiersin.orgrsc.org These approaches aim to minimize the number of synthetic steps and purification procedures, thereby saving time and resources.

In a convergent strategy, smaller oligosaccharide fragments are synthesized separately and then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear, stepwise synthesis for the construction of large and complex glycans. The synthesis of branched rhamnogalacturonan I oligosaccharides has been achieved using a convergent approach where a heptasaccharide backbone was glycosylated with D-galactan side chains. chemrxiv.org

One-pot glycosylation strategies involve the sequential addition of glycosyl donors and acceptors to a single reaction vessel without the isolation of intermediates. nih.govrsc.org This requires a set of glycosyl donors with different reactivities that can be selectively activated under specific conditions. The development of orthogonal and reactivity-based one-pot glycosylation strategies has significantly advanced the field, enabling the synthesis of complex glycans and nucleosides in a highly efficient manner. rsc.org These strategies have been successfully applied to the synthesis of biologically important molecules, demonstrating their power and versatility. rsc.org

The table below compares linear, convergent, and one-pot synthesis strategies.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear SynthesisStepwise addition of monosaccharide unitsStraightforward planningInefficient for large oligosaccharides, accumulation of impurities
Convergent SynthesisCoupling of pre-synthesized oligosaccharide fragmentsHigher overall yield for large molecules, easier purificationRequires more complex planning and synthesis of fragments
One-Pot SynthesisSequential glycosylations in a single reaction vesselHighly efficient, minimizes purification stepsRequires careful selection of orthogonally reactive building blocks

Advanced Analytical and Spectroscopic Characterization of Trimethylsilyl L + Rhamnose Species

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural and Compositional Analysis

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. chalmers.se For non-volatile sugars like rhamnose, derivatization is necessary to increase their volatility for gas chromatographic separation. Trimethylsilylation is a common derivatization method that replaces the active hydrogen atoms in the hydroxyl groups of the sugar with a trimethylsilyl (B98337) (CH₃)₃Si- group. sigmaaldrich.com

Chromatographic Resolution and Identification of Trimethylsilyl-L-(+)-rhamnose Anomers and Isomers

The trimethylsilylation of L-rhamnose can result in the formation of multiple chromatographic peaks corresponding to different anomers (α and β) and isomers (pyranose and furanose ring forms). researchgate.net The separation and identification of these species are crucial for accurate analysis.

Gas chromatography with a suitable capillary column, such as a DB-5MS, can effectively separate these derivatives. nih.gov The retention times of the different anomers are characteristic and can be used for their identification. For instance, one study reported two distinct peaks for the TMS derivative of rhamnose with retention times of 12.43 and 12.50 minutes. avma.org Another study also noted the presence of multiple peaks for each derivatized monosaccharide, which is a known phenomenon in sugar analysis by GC. researchgate.net The use of oximation prior to silylation helps to reduce the complexity of the chromatogram by forming a single derivative from the open-chain form of the sugar. nih.gov

The identification of the separated peaks is confirmed by their mass spectra. Each anomer and isomer will produce a characteristic mass spectrum, although they may share many common fragment ions. The relative abundances of these ions can be used to distinguish between them.

Elucidation of Mass Spectrometric Fragmentation Pathways of Silylated Rhamnose

The mass spectrum of this compound provides a wealth of structural information. Electron ionization (EI) is a common ionization technique used in GC-MS. The fragmentation of the TMS-derivatized rhamnose molecule follows predictable pathways, leading to a series of characteristic ions.

Fragmentation often begins at the glycosidic linkage in the case of oligosaccharides or involves cleavage of the sugar ring and loss of silyl (B83357) groups for monosaccharides. researchgate.net For silylated monosaccharides, common fragmentation patterns include the loss of a methyl group (M-15), the loss of a trimethylsilanol (B90980) group (M-90), and various cleavages of the carbon-carbon bonds within the sugar ring. researchgate.net

One study identified key fragment ions for the TMS derivative of rhamnose at m/z values of 73, 117, 219, and 277. avma.org The ion at m/z 73 is a characteristic ion for trimethylsilyl compounds, corresponding to the [(CH₃)₃Si]⁺ ion. The ion at m/z 117 was selected for quantification in that particular study. avma.org The fragmentation patterns are generally independent of the position of the glycosidic linkage in larger saccharides. researchgate.net

Quantitative Determination of Rhamnose Residues in Complex Matrices

GC-MS is a highly sensitive and selective technique for the quantitative analysis of rhamnose in complex biological and environmental samples. science.gov The method typically involves the use of an internal standard to correct for variations in sample preparation and instrument response.

For quantitative analysis, the GC-MS is operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few specific, characteristic fragment ions of the target analyte and the internal standard. This significantly increases the sensitivity and selectivity of the analysis by reducing background noise. nih.gov

The concentration of rhamnose in a sample is determined by creating a calibration curve. This is done by analyzing a series of standard solutions containing known concentrations of rhamnose and a constant concentration of the internal standard. nih.govavma.org The ratio of the peak area of the rhamnose derivative to the peak area of the internal standard is plotted against the concentration of rhamnose. This calibration curve is then used to determine the concentration of rhamnose in unknown samples. avma.org

Studies have demonstrated the successful application of this method for the quantification of rhamnose in various matrices, including canine serum and jujube extract. nih.govavma.org The method has been shown to have good linearity, with coefficients of determination (R²) typically greater than 0.99. nih.govavma.org The limits of detection (LOD) and limits of quantitation (LOQ) are generally in the low µg/mL range, making it suitable for trace analysis. nih.govavma.org

Parameter Reported Values for Rhamnose Quantitative Analysis Reference
Linearity (r²)0.9991 avma.org
Lower Limit of Detection (LOD)0.03 mg/L avma.org
Intra-assay Coefficient of Variation7.1% to 12.8% avma.org
Inter-assay Coefficient of Variation6.4% to 9.4% avma.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including trimethylsilyl-derivatized sugars. Both ¹H and ¹³C NMR provide valuable information about the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR and ¹³C NMR Spectral Features of this compound Derivatives

The NMR spectra of this compound are complex due to the presence of multiple anomers and the trimethylsilyl groups. However, careful analysis of the chemical shifts and coupling constants can provide a complete structural assignment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in the trimethylsilyl-rhamnose derivative will give a distinct signal. The chemical shifts of the carbon atoms are sensitive to their chemical environment. The anomeric carbon (C-1) signal is particularly informative for determining the anomeric configuration. The carbons of the trimethylsilyl groups will appear in the upfield region of the spectrum. The Human Metabolome Database provides reference spectra for underivatized rhamnose, which can serve as a basis for comparison with the spectra of the derivatized compound. hmdb.cahmdb.ca

Application of 2D NMR Techniques (e.g., HSQC, COSY) for Connectivity and Stereochemistry

The unambiguous structural elucidation of silylated carbohydrates such as this compound relies heavily on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. longdom.orgacs.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable for confirming molecular connectivity and defining the stereochemistry of the rhamnose core. longdom.orgarxiv.org

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that maps the coupling relationships between protons (¹H-¹H) within a spin system. longdom.orgua.es In a COSY spectrum, off-diagonal cross-peaks connect protons that are scalar-coupled, typically through two or three bonds. For this compound, this technique is instrumental in tracing the proton network of the pyranose ring. By starting from a well-resolved signal, such as the anomeric proton (H-1), one can walk through the spin system via the cross-peaks to sequentially identify H-2, H-3, H-4, H-5, and the H-6 methyl protons. This process provides definitive evidence for the proton connectivity along the carbohydrate backbone. cdnsciencepub.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR experiment that correlates the chemical shifts of protons with those of directly attached heteronuclei, most commonly ¹³C. arxiv.orghmdb.ca Each peak in an HSQC spectrum represents a one-bond connection between a specific proton and a carbon atom. This is exceptionally powerful for assigning the ¹³C spectrum of this compound, as the well-dispersed proton signals can be used to identify their corresponding carbon resonances. nih.govrsc.org The combination of COSY and HSQC data allows for the complete and unambiguous assignment of all ¹H and ¹³C signals in the rhamnose moiety. For instance, after identifying the H-1 to H-6 protons via COSY, the HSQC spectrum will directly show the corresponding C-1 to C-6 carbons. researchgate.net

The stereochemistry of the L-rhamnose unit is confirmed by analyzing the coupling constants (J-values) from high-resolution 1D ¹H spectra and through-space correlations from experiments like ROESY (Rotating-frame Overhauser Effect Spectroscopy). nih.gov For example, the characteristic small coupling constant between H-1 and H-2 in α-L-rhamnose confirms the equatorial-axial relationship, which is a key stereochemical indicator. utexas.edu Furthermore, specific NMR interactions can be used to differentiate between L- and D-rhamnose configurations within larger structures. nih.gov

The data below represents typical correlations that would be observed in the 2D NMR spectra of a trimethylsilylated L-rhamnose derivative, allowing for structural verification.

Table 1: Representative 2D NMR Correlations for this compound

Correlation Type Correlated Nuclei Information Provided
COSY H-1 ↔ H-2 Confirms connectivity between C-1 and C-2.
H-2 ↔ H-3 Confirms connectivity between C-2 and C-3.
H-3 ↔ H-4 Confirms connectivity between C-3 and C-4.
H-4 ↔ H-5 Confirms connectivity between C-4 and C-5.
H-5 ↔ H-6 (CH₃) Confirms connectivity between C-5 and the C-6 methyl group.
HSQC H-1 / C-1 Assigns the anomeric carbon (C-1).
H-2 / C-2 Assigns the C-2 carbon.
H-3 / C-3 Assigns the C-3 carbon.
H-4 / C-4 Assigns the C-4 carbon.
H-5 / C-5 Assigns the C-5 carbon.
H-6 / C-6 Assigns the C-6 methyl carbon.

Complementary Analytical Techniques for Silylated Carbohydrates (e.g., Liquid Chromatography-Mass Spectrometry)

While NMR provides detailed structural information, its application for quantitative analysis and analysis of complex mixtures can be challenging. Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful and complementary technique for the analysis of silylated carbohydrates, offering high sensitivity and specificity. nih.gov It is particularly well-suited for separating different sugar derivatives and providing accurate molecular weight information. chromforum.orgwmich.edu

For carbohydrates like L-rhamnose, derivatization to their trimethylsilyl (TMS) ethers is essential to increase their volatility and thermal stability, which is a prerequisite for gas chromatography (GC) and often beneficial for LC separations. wmich.edurestek.com The silylation process involves reacting the hydroxyl groups of the sugar with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a solvent like pyridine (B92270). nih.govnih.gov A common issue with derivatizing reducing sugars is the formation of multiple anomeric isomers, which can complicate chromatographic analysis. nih.gov To address this, an oximation step is frequently performed prior to silylation. This reaction converts the cyclic hemiacetal form of the sugar into an open-chain oxime derivative, thereby reducing the number of potential isomers and simplifying the resulting chromatogram. restek.comnih.gov

In an LC-MS system, the derivatized sample is first injected into a liquid chromatograph. The components of the mixture are separated based on their interactions with the stationary phase of the chromatographic column. Following separation, the eluent is introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used for such analyses, as it is a soft ionization method that typically keeps the derivatized molecule intact. nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of the silylated rhamnose and reveal structural information through fragmentation patterns in tandem MS (MS/MS) experiments. chromforum.orgavma.org

The combination of retention time from the LC and the mass spectrum from the MS provides a highly specific method for the identification and quantification of this compound. avma.org

Table 2: Typical LC-MS Parameters for Silylated Carbohydrate Analysis

Parameter Description Example
Derivatization Two-step process to improve stability and simplify chromatograms. nih.gov 1. Oximation with methoxyamine hydrochloride in pyridine. 2. Silylation with MSTFA. nih.gov
Chromatography High-Performance Liquid Chromatography (HPLC) with a suitable column. Column: C18 or specialized carbohydrate column. Mobile Phase: Gradient of acetonitrile (B52724) and water, sometimes with a modifier like ammonium (B1175870) formate. chromforum.orgnih.gov
Ionization Mode Electrospray Ionization (ESI) in positive mode is often selected for its sensitivity. nih.gov ESI+
MS Detection Full scan to determine precursor ions; tandem MS (MS/MS) for structural confirmation. Precursor Ion (for per-TMS L-rhamnose): [M+H]⁺ or [M+Na]⁺. Fragment Ions: Characteristic losses of TMS groups or methyl radicals. chromforum.org

Mechanistic Elucidation and Theoretical Modeling of Trimethylsilyl L + Rhamnose Reactions

Kinetic and Thermodynamic Aspects of Trimethylsilylation Processes

The trimethylsilylation of a polyhydroxylated molecule like L-rhamnose is a complex process governed by both kinetic and thermodynamic factors. The reaction typically involves the substitution of the hydrogen atom of a hydroxyl group with a trimethylsilyl (B98337) group, often using a silylating agent like trimethylsilyl chloride (TMSCl) or hexamethyldisilizane (HMDS) in the presence of a base such as pyridine (B92270) or imidazole (B134444). wmich.eduwikipedia.org

From a kinetic perspective , the rate of silylation at different hydroxyl positions on the rhamnose ring can vary. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. rsc.orgmasterorganicchemistry.com The reaction mechanism is often a nucleophilic substitution (SN2-type) at the silicon atom, where the alcohol's oxygen acts as the nucleophile. wmich.edu The rate of this reaction is influenced by several factors, including the concentration of reactants, the choice of solvent, the base used, and the reaction temperature. wmich.edu Acid catalysts can increase the reaction rate by protonating the silylating agent, which weakens the bond to the leaving group. wmich.edu

The balance between kinetic and thermodynamic control is crucial for achieving regioselectivity in the partial silylation of carbohydrates. By carefully controlling reaction conditions such as temperature and reaction time, chemists can favor the formation of a specific, kinetically preferred isomer over the thermodynamically most stable product.

Table 1: Key Parameters in the Study of Trimethylsilylation Reactions This table outlines the typical kinetic and thermodynamic parameters investigated to understand and optimize the silylation of carbohydrates like L-rhamnose.

ParameterTypeSignificance
Rate Constant (k) KineticQuantifies the speed of the silylation reaction at a specific hydroxyl group.
Activation Energy (Ea) KineticRepresents the minimum energy required for the reaction to occur; lower Ea means a faster reaction.
Reaction Order KineticDescribes how the reaction rate is affected by the concentration of each reactant.
Enthalpy Change (ΔH) ThermodynamicMeasures the heat absorbed or released during the reaction; formation of strong Si-O bonds makes this highly negative (exothermic).
Entropy Change (ΔS) ThermodynamicReflects the change in disorder of the system during the reaction.
Gibbs Free Energy (ΔG) ThermodynamicDetermines the spontaneity of the reaction (ΔG = ΔH - TΔS); a negative value indicates a spontaneous process.

Computational Studies on Stereochemical Outcomes in Glycosylation Reactions

The stereochemical outcome of glycosylation—the formation of a bond between a carbohydrate and another molecule—is one of the most critical and challenging aspects of carbohydrate chemistry. The use of silyl (B83357) protecting groups on the glycosyl donor, such as in Trimethylsilyl-L-(+)-rhamnose, has a profound impact on the stereoselectivity (α vs. β) of the resulting glycosidic bond. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling these reactions and predicting their stereochemical outcomes. researchgate.net

Research has shown that bulky silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can dramatically influence the conformation of the pyranose ring. thieme-connect.de The steric strain imposed by these groups can force the sugar into a higher-energy, twisted conformation. thieme-connect.de This altered conformation affects the accessibility of the anomeric center and the trajectory of the incoming nucleophile (the glycosyl acceptor), thereby dictating the stereochemistry of the product.

A key finding is that silylated donors can be "super armed," exhibiting significantly higher reactivity compared to conventionally armed (e.g., benzylated) donors. thieme-connect.de This is because bulky silyl groups can force otherwise equatorial substituents into axial positions, which are less electron-withdrawing and lead to a more favorable dipole-charge interaction in the transition state. rsc.orgthieme-connect.de The rhamnosyl donor, which exists in a ¹C₄ conformation, is noted to be highly reactive when per-silylated, leading to predominantly α-selective glycosylation. thieme-connect.de

Computational studies model the reaction pathway, including key intermediates like glycosyl oxocarbenium ions and the transition states leading to the α- and β-products. acs.org By calculating the energies of these different pathways, researchers can rationalize and predict the observed product ratios. For instance, DFT calculations can help elucidate why certain silyl protecting groups on a rhamnose donor favor the formation of the α-glycoside, while others might lead to mixtures or the challenging β-rhamnoside. acs.orgrsc.org

Table 2: Influence of Silyl Protecting Groups on Rhamnosylation Stereoselectivity This table summarizes findings on how different silyl groups on a 2-deoxyrhamnose donor influence stereoselectivity in glycosylation reactions, as determined by experimental and computational analyses. acs.org

Silyl Protecting GroupDonor TypeStereoselectivity OutcomeMechanistic Insight
TBDMS ThioglycosideNo facial selectivityFlexible oxocarbenium ion intermediate.
TIPS ThioglycosideNo facial selectivityFlexible oxocarbenium ion intermediate.
TBDPS ThioglycosideSuperior α-stereoselectivityThe TBDPS group effectively shields one face of the molecule, directing the acceptor to the opposite face.
TIPDS ThioglycosideComplete α-selectivityThe conformationally locked ring (⁴H₃) presents only one face for attack.

Investigation of Electron Transfer and Radical Mechanisms in Silylated Carbohydrate Transformations

Beyond their role in traditional polar reactions, silylated carbohydrates are pivotal in transformations involving electron transfer and radical intermediates. nih.gov These pathways offer novel and powerful methods for carbon-carbon and carbon-heteroatom bond formation, often with high selectivity that complements classical ionic chemistry. nih.gov

One innovative strategy involves the use of a silyl-based redox-active tethering group. chemrxiv.orgresearchgate.net In this approach, a group like (iodomethyl)di-isopropylsilyl is selectively attached to a primary alcohol on the sugar. researchgate.net Through photoredox catalysis, the carbon-iodine bond is activated via single-electron transfer or halogen atom transfer (XAT), generating a key α-silyl carbon-centered radical. chemrxiv.orgresearchgate.net This radical can then participate in a regiodetermining intramolecular 1,6-hydrogen atom transfer (HAT) from a specific C-H bond on the sugar ring, creating a new radical center on the carbohydrate scaffold. chemrxiv.org This new radical can then be trapped by a suitable partner, leading to site-selective functionalization of the sugar. chemrxiv.orgresearchgate.net

The high Lewis acidity of certain silylating agents, such as chlorosilanes, can also facilitate electron transfer processes. wmich.edu This can lead to the formation of silyl-bound ketyl radicals, which are key intermediates in reactions like reductive pinacol (B44631) couplings.

Mechanistic studies, often supported by quantum-chemical calculations, are crucial for understanding these complex radical pathways. nih.gov For example, radical trap experiments can provide evidence for the existence of specific radical intermediates. nih.gov Computational modeling helps to elucidate the feasibility of proposed steps, such as the HAT process or the subsequent radical addition, providing a deeper understanding of how silyl groups mediate these advanced transformations.

Table 3: Key Steps in a Silyl-Tethered Radical Functionalization This table outlines the mechanistic sequence for the site-selective functionalization of a sugar using a photochemically-activated silyl tether. chemrxiv.orgresearchgate.net

StepProcessDescription
1. Activation Photoredox CatalysisA photocatalyst absorbs light and promotes a single-electron transfer to the silyl tether's iodo-group.
2. Radical Generation Halogen Atom Transfer (XAT)The C-I bond cleaves, forming an α-silyl carbon-centered radical on the tether.
3. Translocation 1,6-Hydrogen Atom Transfer (HAT)The α-silyl radical abstracts a hydrogen atom from a specific C-H bond on the carbohydrate ring (e.g., C4-H).
4. Functionalization Radical AdditionThe newly formed C4-centered radical on the sugar adds to a radical acceptor (somophile).
5. Product Formation Reduction & Catalyst TurnoverThe resulting radical adduct is reduced to form the final C-functionalized product, and the photocatalyst is regenerated.

Transformative Reactions and Synthetic Utility of Trimethylsilyl L + Rhamnose in Medicinal and Material Chemistry

Regioselective Transformations of Trimethylsilyl-Protected L-Rhamnose for Diversification

The presence of multiple hydroxyl groups of similar reactivity on the rhamnose ring necessitates regioselective protection and deprotection strategies for targeted chemical modifications. The differential reactivity of the hydroxyl groups on the L-rhamnose scaffold, when protected as trimethylsilyl (B98337) ethers, allows for selective transformations, paving the way for the synthesis of a diverse array of derivatives.

The selective removal of a single trimethylsilyl group from a per-O-silylated carbohydrate is a critical step that unmasks a specific hydroxyl group for further functionalization. This regioselectivity is often dictated by the steric and electronic environment of the silyl (B83357) ether. While comprehensive studies on per-O-trimethylsilyl-L-rhamnose are not extensively documented, general methods for the selective deprotection of silyl ethers in carbohydrates provide a framework for its application.

A noteworthy method for the regioselective removal of a primary trimethylsilyl group involves the use of ammonium (B1175870) acetate (B1210297) (NH₄OAc). nih.gov This reagent has been shown to selectively cleave the primary TMS ether at the C-6 position of various per-O-TMS-protected carbohydrates, leaving the secondary silyl ethers intact. nih.gov This approach is particularly valuable as it liberates the primary hydroxyl group, which can then serve as a handle for a range of transformations, including oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Another strategy for achieving regioselective deprotection is through "Regioselective Silyl Exchange Technology" (ReSET). rsc.org This process involves treating a per-O-TMS protected sugar with acetic acid in a mixture of pyridine (B92270) and acetic anhydride, leading to a regioselective exchange of TMS for acetate protecting groups. rsc.org By controlling the reaction conditions, such as the amount of acetic acid and temperature, specific hydroxyl groups can be selectively acetylated, which can subsequently be removed to afford the free hydroxyl group. rsc.org

The ability to selectively deprotect one or more hydroxyl groups on the trimethylsilyl-L-(+)-rhamnose scaffold is paramount for its synthetic utility, as it opens avenues for the introduction of new functionalities at specific positions, thereby enabling the synthesis of a wide range of rhamnose derivatives.

L-rhamnose serves as an inexpensive and readily available starting material for the synthesis of other, often rare, 6-deoxy-L-hexoses. acs.orgnih.gov The conversion of L-rhamnose to its various epimers, such as L-quinovose (C-2 epimer), L-fucose (C-2 and C-4 epimer), and 6-deoxy-L-talose (C-4 epimer), relies on the inversion of stereochemistry at one or more chiral centers. google.comnycu.edu.tw This is typically achieved through a sequence of regioselective protection, activation of a specific hydroxyl group (e.g., conversion to a triflate), and subsequent nucleophilic substitution with inversion of configuration (Sɴ2 reaction). acs.orgnih.govgoogle.com

While many reported syntheses utilize other protecting groups like benzoyl or tert-butyldimethylsilyl (TBS) due to their enhanced stability under certain reaction conditions, the principles are directly applicable to this compound. google.com Following the regioselective de-silylation of a specific hydroxyl group on the rhamnose core, the newly freed hydroxyl can be converted into a good leaving group. For instance, triflation of the hydroxyl group at C-2 of a suitably protected L-rhamnose derivative, followed by reaction with a nitrite (B80452) source, can lead to the formation of the corresponding L-quinovose derivative. google.com Similarly, inversions at other positions can be achieved to access the full spectrum of 6-deoxy-L-hexoses.

The efficient transformation of L-rhamnose into these rare sugars is of significant interest due to their presence in various biologically active natural products and their potential as building blocks in medicinal chemistry. acs.orgnih.gov

Table 1: Examples of 6-Deoxy-L-Hexoses Synthesized from L-Rhamnose

Target 6-Deoxy-L-HexoseEpimeric Relationship to L-RhamnoseKey Transformation
L-QuinovoseC-2 EpimerInversion at C-2
6-Deoxy-L-taloseC-4 EpimerInversion at C-4
6-Deoxy-L-guloseC-3 and C-4 EpimersInversion at C-3 and C-4
L-FucoseC-2 and C-4 EpimersInversion at C-2 and C-4

Use of this compound as a Chiral Scaffold for Non-Carbohydrate Synthesis (e.g., Triazoles)

Beyond its role in carbohydrate diversification, the inherent chirality of L-rhamnose makes it an excellent chiral scaffold for the synthesis of non-carbohydrate structures. The well-defined stereochemistry of the sugar is transferred to the target molecule, providing a straightforward route to enantiomerically pure compounds. A prominent example of this is the synthesis of chiral triazoles. rsc.orgacs.org

1,2,3-triazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry, exhibiting activities such as antimicrobial, antiviral, and anticancer properties. The synthesis of chiral triazoles often utilizes a "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne.

In this context, L-rhamnose can be converted into a chiral azido-aldehyde. This key intermediate, derived from L-rhamnose, can then undergo reactions such as enantioselective alkynylation. rsc.org Subsequent deprotection and intramolecular cycloaddition can lead to the formation of fused bicyclic 1,2,3-triazoles. rsc.org The stereocenters originating from the L-rhamnose backbone dictate the chirality of the final triazole product. These rhamnose-derived triazoles have shown promise as inhibitors of sodium-glucose cotransporters (SGLT), which are targets for the treatment of type 2 diabetes. rsc.org

The use of this compound in these synthetic sequences offers the advantage of protecting the hydroxyl groups during the initial transformation steps. The silyl ethers can then be removed under mild conditions to allow for the cyclization or further modification of the molecule. The versatility of L-rhamnose as a chiral starting material continues to be explored for the synthesis of a diverse range of complex, stereochemically defined molecules for various applications.

Future Prospects and Methodological Innovations in Trimethylsilyl L + Rhamnose Research

Development of Automated Synthesis Platforms for Silylated Oligosaccharides

The complexity of oligosaccharide synthesis has traditionally been a bottleneck in glycobiology. nih.gov However, the advent of automated synthesis platforms is revolutionizing the field by enabling the rapid and systematic assembly of complex glycans. researchgate.netsigmaaldrich.com These systems, analogous to peptide and oligonucleotide synthesizers, aim to make oligosaccharide synthesis more accessible and efficient. synplechem.com

Platforms like the Glyconeer 2.1 and systems developed by companies such as Synple Chem are designed to automate the repetitive cycles of coupling and deprotection required for glycan assembly. sigmaaldrich.comresearchgate.net The core of this technology involves immobilizing a starting saccharide on a solid support and sequentially adding monosaccharide building blocks, such as silylated rhamnose derivatives. researchgate.net The use of silyl (B83357) ethers as protecting groups is compatible with many automated synthesis protocols, offering stability and selective removal.

Future developments are focused on expanding the repertoire of building blocks, including a wider variety of silylated monosaccharides, and improving the efficiency and stereoselectivity of the glycosylation reactions within the automated framework. researchgate.nethuji.ac.il The integration of real-time monitoring and machine learning algorithms could further optimize reaction conditions, minimize byproducts, and accelerate the synthesis of bespoke silylated oligosaccharide libraries for screening and functional studies. nih.gov

Table 1: Key Features of Automated Glycan Synthesis Platforms
FeatureDescriptionRelevance to Silylated Oligosaccharides
Solid-Phase Synthesis The growing oligosaccharide chain is attached to a solid support (e.g., resin), simplifying purification by allowing reagents and byproducts to be washed away.Facilitates the use of excess silylated building blocks to drive reactions to completion.
Modular Building Blocks Utilizes pre-prepared monosaccharide units with appropriate protecting groups and an activatable group for glycosylation.Trimethylsilyl-L-(+)-rhamnose derivatives can be designed as efficient building blocks for these platforms.
Automated Cycles The platform automates the sequential steps of coupling a new monosaccharide and deprotecting the growing chain for the next addition.Increases the speed and reproducibility of synthesizing complex oligosaccharides containing silylated rhamnose. sigmaaldrich.com
Software Control A computer controls the entire process, including reagent delivery, reaction times, and temperature, based on a pre-programmed sequence.Allows for the precise and reproducible synthesis of target molecules, minimizing human error. nih.gov

Advanced Catalyst Design for Enhanced Stereoselectivity and Efficiency

Achieving high stereoselectivity in glycosidic bond formation is a central challenge in carbohydrate chemistry. nih.govresearchgate.net The anomeric configuration (α or β) of the linkage profoundly influences the three-dimensional structure and biological function of an oligosaccharide. For L-rhamnose, the formation of β-rhamnosides is particularly challenging due to steric hindrance and the anomeric effect, which typically favor the α-linkage. nih.gov

Recent research has focused on developing novel catalysts that can override these intrinsic preferences to afford high stereoselectivity. ntu.edu.sg

Organocatalysis: Chiral thiourea (B124793) catalysts have emerged as powerful tools for promoting stereoselective glycosylations. nih.govthieme-connect.de These catalysts activate the glycosyl donor through hydrogen bonding, facilitating a highly controlled nucleophilic attack by the acceptor. For instance, specific thiourea derivatives have been used to achieve high α-selectivity in the glycosylation of rhamnosyl donors. nih.govntu.edu.sg

Transition-Metal Catalysis: Palladium (II) and Ruthenium (III) complexes have shown promise in controlling the stereochemical outcome of glycosylation reactions. ntu.edu.sgresearchgate.net By coordinating to the glycosyl donor, these metal catalysts can direct the approach of the acceptor to one face of the molecule, thereby favoring the formation of a specific anomer. ntu.edu.sg Ruthenium-catalyzed protocols have been developed for the direct, one-pot synthesis of α-L-rhamnopyranosides from L-rhamnal. researchgate.net

Dual Catalysis Systems: Combining different types of catalysts can lead to synergistic effects, enhancing both reactivity and selectivity. For example, a cooperative system of a Brønsted acid and a thiourea catalyst can effectively activate glycosyl trichloroacetimidate (B1259523) donors for highly stereoselective glycosylations. thieme-connect.de

Future catalyst design will likely involve the use of computational modeling to predict catalyst performance and to design new catalytic systems with even greater control over stereoselectivity. The development of catalysts that are effective at low loadings, reusable, and environmentally benign is also a key area of focus.

Table 2: Examples of Catalytic Systems for Stereoselective Rhamnosylation
Catalyst TypeExample Catalyst/SystemKey FeatureObserved Selectivity
OrganocatalysisChiral Thiourea DerivativesActivates donor via hydrogen bonding, creating a specific environment for acceptor attack. nih.govthieme-connect.deHigh α-selectivity for rhamnosyl donors. ntu.edu.sg
Transition MetalRuthenium(III) chloride (RuCl₃)Enables direct glycosylation-dihydroxylation from L-rhamnal in a one-pot process. researchgate.netExclusive α-anomeric selectivity. researchgate.net
Transition MetalPalladium(II) complexesDirects acceptor attack through coordination, blocking one face of the sugar. ntu.edu.sgCan be tuned to favor α-O-glycosides. ntu.edu.sg
Cooperative CatalysisBrønsted Acid + ThioureaSynergistic activation of glycosyl trichloroacetimidate donors. thieme-connect.deHighly β-stereoselective for certain donors.
In situ generationLithium iodide (LiI)Mediates a one-pot chlorination, iodination, glycosylation sequence from hemiacetals. nih.govExcellent β-selectivity for armed rhamnose donors. nih.gov

Integration with Biocatalytic Approaches for Chemoenzymatic Syntheses

Chemoenzymatic synthesis combines the advantages of chemical synthesis (e.g., scalability, access to non-natural structures) with the unparalleled selectivity of enzymatic catalysis. nih.gov This integrated approach is particularly powerful for carbohydrate synthesis, where enzymes can install glycosidic linkages with perfect regio- and stereocontrol, often without the need for complex protecting group manipulations. nih.govsemanticscholar.org

The use of this compound in chemoenzymatic strategies involves several potential avenues:

Enzymatic Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds from activated sugar donors (e.g., nucleotide sugars like UDP-rhamnose). nih.govrsc.org While these enzymes typically use nucleotide sugars, research is ongoing to engineer glycosyltransferases that can accept modified or non-natural donors. A chemoenzymatic approach could involve the chemical synthesis of a silylated rhamnose-containing acceptor, followed by the enzymatic transfer of another sugar onto it.

Glycosidase-Catalyzed Synthesis: In a reverse of their natural function, glycosidases can be used to synthesize glycosidic bonds. researchgate.net This can be achieved through thermodynamically controlled reverse hydrolysis or kinetically controlled transglycosylation. researchgate.net An α-L-rhamnosidase, for example, has been used to synthesize novel rhamnosyl glycosides. semanticscholar.orgresearchgate.net Silylated rhamnose derivatives could potentially serve as donors or acceptors in such reactions, offering a route to novel silylated oligosaccharides.

The future of this field lies in the discovery and engineering of novel enzymes with tailored specificities. almacgroup.com Directed evolution and rational protein design are being used to create glycosyltransferases and glycosidases that can accommodate a wider range of substrates, including silylated sugars, and catalyze the formation of desired linkages with high efficiency. researchgate.net

Computational Glycomics and Glycoconjugate Design

Computational glycomics is an emerging field that applies bioinformatics and computational chemistry tools to understand the structure and function of glycans. researchgate.netmdpi.com This in silico approach is becoming indispensable for designing novel glycoconjugates and for interpreting the complex data generated by glycomic analyses.

For research involving this compound, computational methods offer several benefits:

Conformational Analysis: The three-dimensional shape of an oligosaccharide is critical to its biological function. Molecular dynamics (MD) simulations can predict the preferred conformations of rhamnose-containing glycans, providing insights into how they interact with proteins and other biomolecules.

Glycoconjugate Design: Rhamnose is a key component of glycoconjugates in many pathogenic bacteria but is absent in humans, making it an attractive target for vaccines and therapeutics. nih.govmanchester.ac.uk Computational docking and modeling can be used to design rhamnose-containing molecules (glycomimetics) that bind to specific bacterial enzymes or host receptors. nih.govmdpi.com This allows for the rational design of inhibitors or immunomodulatory agents.

Interpreting Glycan Array Data: Glycan arrays are high-throughput tools used to screen the binding of proteins against a large library of different oligosaccharides. Computational modeling helps to rationalize the observed binding patterns and to understand the specific structural features of a glycan (e.g., the presence and configuration of a rhamnose unit) that are responsible for a given interaction.

The integration of computational glycomics with automated synthesis and biocatalytic methods creates a powerful cycle of design, synthesis, and testing. Predictive models can guide the synthesis of the most promising glycoconjugate candidates, which can then be rapidly produced using automated and/or chemoenzymatic methods for biological evaluation. This synergy is set to accelerate the discovery of new probes, diagnostics, and therapeutics based on rhamnose-containing structures.

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